The Genesis of a Thyroid Antagonist: A Technical Guide to the History and Discovery of 5-Propyl-2-thiouracil
The Genesis of a Thyroid Antagonist: A Technical Guide to the History and Discovery of 5-Propyl-2-thiouracil
This guide provides a comprehensive technical overview of the history and discovery of 5-Propyl-2-thiouracil (PTU), a cornerstone in the management of hyperthyroidism. Designed for researchers, scientists, and drug development professionals, this document delves into the serendipitous origins, mechanistic elucidation, and foundational experimental work that established PTU as a critical therapeutic agent.
The Serendipitous Discovery of Antithyroid Agents
The journey to the development of 5-Propyl-2-thiouracil began not with a direct search for an antithyroid drug, but through a series of astute observations in the early 1940s. Researchers at the Johns Hopkins University School of Medicine, Drs. Julia and Cosmo Mackenzie and Curt Richter, noted that rats fed certain sulfa drugs developed goiters[1][2]. This goitrogenic effect of sulfhydryl-containing compounds was a pivotal clue.
Dr. Edwin B. Astwood, then at Harvard and later at Tufts Medical Schools, recognized the potential therapeutic implications of this finding[1][3]. He hypothesized that these compounds were interfering with thyroid hormone synthesis, leading to a compensatory enlargement of the thyroid gland driven by the pituitary's thyrotropin (TSH)[1]. This insight shifted the paradigm of hyperthyroidism treatment, which until then was limited to surgical intervention[3]. Astwood's initial investigations in 1942 focused on thiourea and thiouracil, culminating in a seminal 1943 report on their use in treating hyperthyroidism[2][4].
The Quest for a More Potent and Safer Thiouracil Derivative
While thiouracil demonstrated clinical efficacy, its use was associated with significant toxicity. This prompted a systematic search for less toxic and more potent alternatives. Astwood and his colleagues embarked on a meticulous investigation, synthesizing and evaluating over 300 related compounds for their "antithyroid" effects[3][5]. This extensive research effort led to the identification of 6-n-propylthiouracil (commonly known as 5-Propyl-2-thiouracil or PTU) in 1946[3]. PTU was found to be more potent and exhibited a better safety profile than its predecessor, leading to its approval by the U.S. Food and Drug Administration (FDA) in 1947[3].
Elucidating the Mechanism of Action: A Dual-Pronged Attack
The therapeutic efficacy of PTU stems from its ability to inhibit the production of thyroid hormones through a multi-faceted mechanism.
Inhibition of Thyroid Peroxidase (TPO)
The primary mechanism of action of PTU is the inhibition of thyroid peroxidase (TPO), a key enzyme in the synthesis of thyroid hormones[6][7][8]. TPO catalyzes two crucial steps: the oxidation of iodide to iodine and the subsequent iodination of tyrosine residues on the thyroglobulin protein to form monoiodotyrosine (MIT) and diiodotyrosine (DIT)[7]. PTU acts as a substrate for TPO, effectively competing with tyrosine and preventing the incorporation of iodine into thyroglobulin[9].
Peripheral Inhibition of T4 to T3 Conversion
A distinguishing feature of PTU, compared to other thionamides like methimazole, is its ability to inhibit the peripheral conversion of thyroxine (T4) to the more biologically active triiodothyronine (T3)[3][6][7]. This action is mediated by the inhibition of the enzyme 5'-deiodinase[6][8]. This dual mechanism of action makes PTU particularly effective in rapidly reducing the symptoms of severe hyperthyroidism, such as in a thyrotoxic crisis[6].
The following diagram illustrates the key steps in thyroid hormone synthesis and the points of inhibition by PTU.
Caption: Mechanism of action of 5-Propyl-2-thiouracil (PTU).
Synthesis of 5-Propyl-2-thiouracil: A Step-by-Step Protocol
The chemical synthesis of PTU is a relatively straightforward condensation reaction. The following protocol outlines a common laboratory-scale synthesis.
Materials and Reagents
-
Ethyl 3-oxohexanoate (ethyl butyrylacetate)
-
Thiourea
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Water
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Drying oven
Synthesis Procedure
A widely used method for synthesizing 6-propyl-2-thiouracil involves the condensation of ethyl butyroacetate with thiourea in the presence of sodium ethoxide[10]. A similar procedure using potassium carbonate in water has also been described[10].
Step 1: Reaction Setup A solution of thiourea (1.044 g, 13.73 mmol) in water (1.8 mL) is prepared in a suitable reaction vessel at 70°C[10].
Step 2: Addition of Reactants To this solution, 3-oxohexanoic acid methyl ester (2.95 mL, 20.81 mmol) and potassium carbonate (2.819 g, 20.39 mmol) are added[10].
Step 3: Reaction The resulting mixture is stirred at 105°C for 3 hours[10].
Step 4: Work-up After cooling to room temperature, the mixture is diluted with water (7.5 mL)[10]. Concentrated aqueous hydrochloric acid (6.75 mL) is then carefully added to precipitate the product[10].
Step 5: Isolation and Purification The resulting precipitate is collected by filtration, washed with water, and dried to yield 5-propyl-2-thiouracil as a white-yellow solid[10]. The reported yield for this method is 78%[10].
The following diagram illustrates the chemical synthesis of 5-Propyl-2-thiouracil.
Caption: Synthesis of 5-Propyl-2-thiouracil.
Foundational Experimental and Clinical Evidence
The establishment of PTU as a viable antithyroid drug was underpinned by a series of preclinical and clinical investigations.
Preclinical Evaluation in Animal Models
Early studies in animal models, primarily rats, were crucial in demonstrating the antithyroid properties of PTU. These studies typically involved administering PTU in the drinking water or diet and observing its effects on thyroid gland weight, histology, and hormone levels[3][11]. For instance, administration of 0.1% PTU in the diet of male albino rats resulted in a decreased growth rate and oxygen consumption[11]. Such studies were instrumental in establishing the dose-dependent effects of PTU and its impact on the hypothalamic-pituitary-thyroid axis.
In Vitro Assays for Thyroid Peroxidase Inhibition
The inhibitory effect of PTU on TPO has been quantified using various in vitro assays. A common method involves using thyroid microsomes as a source of TPO and measuring the inhibition of a TPO-catalyzed reaction. For example, the Amplex UltraRed-TPO (AUR-TPO) assay is a high-throughput screening method used to assess TPO inhibition[4][12]. In such assays, PTU has demonstrated a dose-dependent inhibition of TPO activity, with a reported IC50 value of 1.2 μM[12].
| Parameter | Value | Assay Method | Reference |
| IC50 for TPO Inhibition | 1.2 μM | Amplex UltraRed-TPO (AUR-TPO) | [12] |
Table 1: In Vitro Potency of Propylthiouracil against Thyroid Peroxidase.
Early Clinical Trials
The initial clinical trials of PTU in the 1940s were pivotal in establishing its efficacy and safety in humans. A comparative clinical study of thiouracil and propylthiouracil was published in 1947, highlighting the advantages of PTU[13]. These early trials demonstrated that PTU could effectively control the symptoms of hyperthyroidism, with a lower incidence of adverse effects compared to thiouracil[8]. For example, a study on the early changes in thyroid function in hyperthyroid patients treated with PTU showed a continual decrease in thyroid function parameters over a four-week period[7].
| Parameter | Before Treatment | After 4 Weeks of PTU (300 mg/day) | Reference |
| T4 (μ g/100 ml) | 22.5 +/- 0.8 | 11.1 +/- 1.9 | [7] |
| T3 (ng/100 ml) | > 592 | 229 +/- 56 | [7] |
| T3-RU (%) | 54.9 +/- 1.0 | 36.6 +/- 4.4 | [7] |
| FT4I | 18.7 +/- 1.0 | 5.7 +/- 1.7 | [7] |
Table 2: Early Clinical Trial Data on the Efficacy of Propylthiouracil in Hyperthyroidism. (T4: Thyroxine, T3: Triiodothyronine, T3-RU: T3 Resin Uptake, FT4I: Free Thyroxine Index)
Conclusion
The discovery and development of 5-Propyl-2-thiouracil represent a landmark achievement in endocrinology. From its serendipitous origins to the detailed elucidation of its dual mechanism of action, the story of PTU is a testament to the power of scientific observation and systematic investigation. This technical guide has provided an in-depth look at the historical context, scientific rationale, and foundational experimental work that established PTU as a vital tool in the management of hyperthyroidism. The principles and methodologies employed in its discovery continue to inform modern drug development efforts.
References
-
Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat. National Institutes of Health. [Link]
-
Antithyroid drug therapy: 70 years later. European Journal of Endocrinology. [Link]
-
The Origin of Antithyroid Drugs. Semantic Scholar. [Link]
-
Edwin B. Astwood (1909-1976) and the Treatment of Hyperthyroidism with Antithyroid Drugs. Endocrine Society. [Link]
-
The Origin of Antithyroid Drugs. PubMed. [Link]
-
Edwin B. Astwood (1909–1976). ResearchGate. [Link]
-
The Origin of Antithyroid Drugs. ResearchGate. [Link]
-
"Anatomic and Physiologic Effects of the Antithyroid Drug, Propylthiouracil, on Rats". University of Northern Iowa ScholarWorks. [Link]
-
Propylthiouracil. Wikipedia. [Link]
-
EDWIN BENNETT ASTWOOD. National Academy of Sciences. [Link]
-
Clinical study on early changes in thyroid function of hyperthyroidism treated with propylthiouracil and a relatively small dose of iodide. PubMed. [Link]
-
Discoverers of Thyroid Landmarks. American Thyroid Association. [Link]
-
Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Thiouracil Derivatives as Potential Antithyroid Agents. National Institutes of Health. [Link]
-
Propylthiouracil (PTU). StatPearls - NCBI Bookshelf. [Link]
-
What is the mechanism of Propylthiouracil?. Patsnap Synapse. [Link]
-
5-Propyl-2-thiouracil. PubChem - National Institutes of Health. [Link]
-
Propylthiouracil. PubChem - National Institutes of Health. [Link]
-
A controlled trial of topical propylthiouracil in the treatment of patients with psoriasis. PubMed. [Link]
-
Propylthiouracil before 131I therapy of hyperthyroid diseases: effect on cure rate evaluated by a randomized clinical trial. PubMed. [Link]
-
Thiouracil and propylthiouracil; a comparative clinical study. PubMed. [Link]
-
Propylthiouracil (oral route). Mayo Clinic. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Innovative RP-HPLC Technique for Method Development and Validation of Propylthiouracil Tablets – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Clinical study on early changes in thyroid function of hyperthyroidism treated with propylthiouracil and a relatively small dose of iodide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Origin of Antithyroid Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Propylthiouracil (PTU) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Propylthiouracil synthesis - chemicalbook [chemicalbook.com]
- 11. "Anatomic and Physiologic Effects of the Antithyroid Drug, Propylthiour" by A. James Shold [scholarworks.uni.edu]
- 12. Extrapolating In Vitro Screening Assay Data for Thyroperoxidase Inhibition to Predict Serum Thyroid Hormones in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-Propyl-2-thiouracil | C7H10N2OS | CID 3002043 - PubChem [pubchem.ncbi.nlm.nih.gov]
